molecular formula C6H6O4 B102640 3-Acetyloxolane-2,4-dione CAS No. 16690-05-4

3-Acetyloxolane-2,4-dione

Cat. No.: B102640
CAS No.: 16690-05-4
M. Wt: 142.11 g/mol
InChI Key: UTPJNKOOYLEGQU-UHFFFAOYSA-N
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Description

3-Acetyloxolane-2,4-dione is a heterocyclic organic compound with a five-membered ring structure containing two carbonyl groups at positions 2 and 4, and an acetyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyloxolane-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with a strong alkali and an alcohol under anhydrous conditions. This reaction produces 4-alkoxybicyclo[3.2.1]-3-octen-2-one, which is then hydrolyzed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This typically includes the use of specific catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyloxolane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-acetyloxolane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: This compound has a similar structure but contains a sulfur atom in the ring.

    Oxazolidine-2,4-dione: Similar to 3-acetyloxolane-2,4-dione but with a nitrogen atom in the ring. It has applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various synthetic and research applications.

Properties

IUPAC Name

3-acetyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJNKOOYLEGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937255
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16690-05-4
Record name 3-Acetyltetronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyloxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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